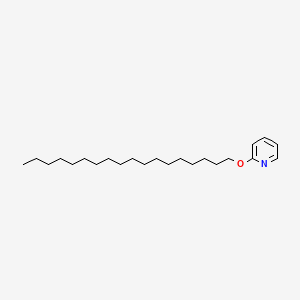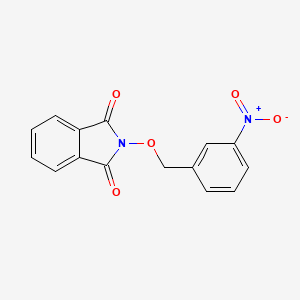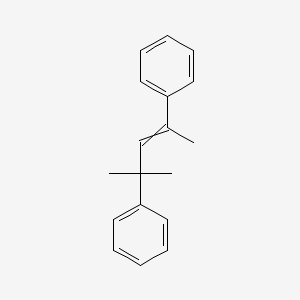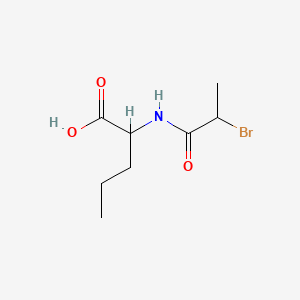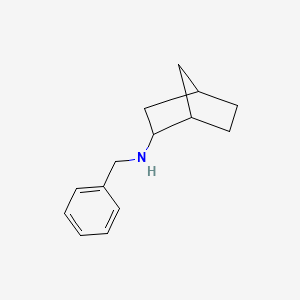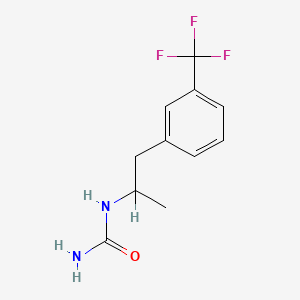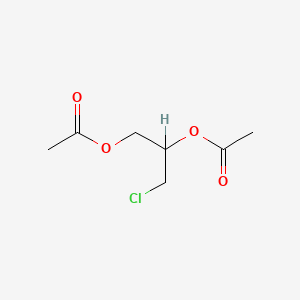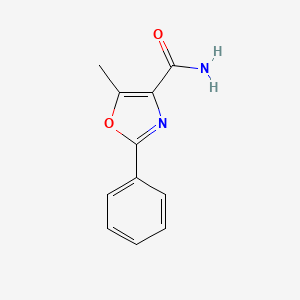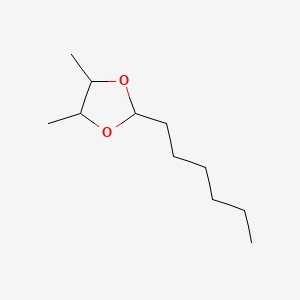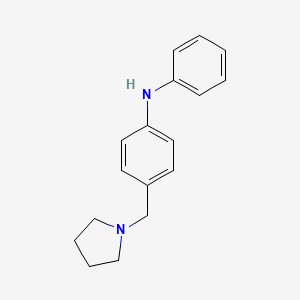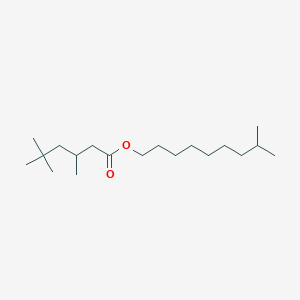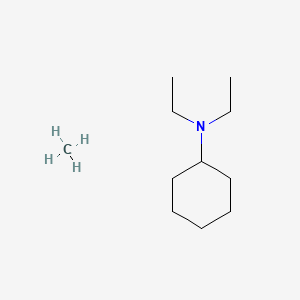![molecular formula C20H20N2O B1616208 4-[4-(diethylamino)phenyl]iminonaphthalen-1-one CAS No. 2363-99-7](/img/structure/B1616208.png)
4-[4-(diethylamino)phenyl]iminonaphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(diethylamino)phenyl]iminonaphthalen-1-one involves the condensation of N1,N1-diethylbenzene-1,4-diamine with naphthalen-1-ol in an alkaline aqueous solution, followed by air oxidation . The reaction conditions typically include maintaining an alkaline environment and ensuring proper aeration to facilitate oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to mix the reactants and control the reaction conditions precisely. The product is then purified through various techniques such as crystallization and filtration to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(diethylamino)phenyl]iminonaphthalen-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthalenone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4-[4-(diethylamino)phenyl]iminonaphthalen-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(diethylamino)phenyl]iminonaphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various proteins and enzymes, altering their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- C.I. Solvent Blue 22
- Fat Blue Z
- Spirit Blue HZ
Uniqueness
4-[4-(diethylamino)phenyl]iminonaphthalen-1-one is unique due to its specific chemical structure, which imparts distinct properties such as its vibrant blue color and its ability to undergo various chemical reactions. Compared to similar compounds, it offers unique advantages in terms of stability, solubility, and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
2363-99-7 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-[4-(diethylamino)phenyl]iminonaphthalen-1-one |
InChI |
InChI=1S/C20H20N2O/c1-3-22(4-2)16-11-9-15(10-12-16)21-19-13-14-20(23)18-8-6-5-7-17(18)19/h5-14H,3-4H2,1-2H3 |
InChI Key |
GFZAEDHEVXNEEA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23 |
Key on ui other cas no. |
2363-99-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



